N-(2-(3-((3-bromopyridin-2-yl)oxy)pyrrolidin-1-yl)-2-oxoethyl)acetamide
Description
N-(2-(3-((3-Bromopyridin-2-yl)oxy)pyrrolidin-1-yl)-2-oxoethyl)acetamide is a synthetic small molecule featuring a pyrrolidine core substituted with a 3-bromo-2-pyridinyloxy group. The bromopyridine moiety suggests electron-withdrawing properties, while the pyrrolidine-oxygen bridge may enhance conformational flexibility. This compound’s structural complexity positions it as a candidate for targeting enzymes or receptors requiring multipoint interactions .
Properties
IUPAC Name |
N-[2-[3-(3-bromopyridin-2-yl)oxypyrrolidin-1-yl]-2-oxoethyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16BrN3O3/c1-9(18)16-7-12(19)17-6-4-10(8-17)20-13-11(14)3-2-5-15-13/h2-3,5,10H,4,6-8H2,1H3,(H,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAFBTKYGUHUTFB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCC(=O)N1CCC(C1)OC2=C(C=CC=N2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16BrN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(3-((3-bromopyridin-2-yl)oxy)pyrrolidin-1-yl)-2-oxoethyl)acetamide typically involves multiple steps, starting from commercially available precursors. One common route involves the reaction of 3-bromopyridine with a pyrrolidine derivative under specific conditions to form the intermediate compound. This intermediate is then reacted with acetic anhydride to yield the final product. The reaction conditions often include the use of solvents like toluene or ethyl acetate and catalysts such as iodine (I2) and tert-butyl hydroperoxide (TBHP) to promote the desired transformations .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(2-(3-((3-bromopyridin-2-yl)oxy)pyrrolidin-1-yl)-2-oxoethyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove or alter certain functional groups within the molecule.
Substitution: The bromine atom in the bromopyridine moiety can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like TBHP, reducing agents such as sodium borohydride (NaBH4), and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance reaction rates and selectivity .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a wide range of derivatives with different functional groups replacing the bromine atom.
Scientific Research Applications
N-(2-(3-((3-bromopyridin-2-yl)oxy)pyrrolidin-1-yl)-2-oxoethyl)acetamide has several scientific research applications:
Chemistry: It serves as a versatile building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound’s potential biological activities make it a candidate for studies on enzyme inhibition, receptor binding, and other biochemical processes.
Medicine: Research into its medicinal properties includes exploring its potential as an anti-inflammatory, anticancer, or antimicrobial agent.
Mechanism of Action
The mechanism of action of N-(2-(3-((3-bromopyridin-2-yl)oxy)pyrrolidin-1-yl)-2-oxoethyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromopyridine moiety can engage in binding interactions, while the pyrrolidine ring and acetamide group contribute to the compound’s overall stability and reactivity. These interactions can modulate biological pathways and lead to the observed effects .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Core Structural Variations
N-(3-Bromopyridin-2-yl)acetamide ()
- Structure : Simplifies the target compound by eliminating the pyrrolidine-oxygen linker and 2-oxoethyl group.
- Key Differences: Molecular weight: 215.05 vs. ~380–400 (estimated for target compound). LogP: 1.1 (indicative of moderate lipophilicity) vs. likely higher due to the pyrrolidine and additional oxygen atoms in the target.
N-(3-Bromophenyl)-2-oxo-2-(1H-pyrrol-2-yl)acetamide ()
- Structure : Replaces the pyridine ring with a phenyl group and substitutes the pyrrolidine with a pyrrole.
- Key Differences: Aromatic system: Phenyl () vs. pyridine (target). Substituent position: Bromine at the meta position on phenyl vs. pyridine. Implications: The phenyl analog may exhibit reduced solubility and altered binding kinetics due to the lack of pyridine’s electron-deficient character .
Comparison with AMG-487 ()
- AMG-487 Structure : Features a pyrido[2,3-d]pyrimidin-4-one core with ethoxyphenyl and trifluoromethoxy groups.
- Synthesis : Likely involves multicomponent cyclization and palladium-catalyzed cross-coupling, contrasting with the target compound’s simpler nucleophilic substitutions.
- Implications : The target compound’s synthesis is less resource-intensive but may lack the diversity of functional groups seen in AMG-487, a clinical-stage molecule targeting chemokine receptors .
Physicochemical and Pharmacokinetic Properties
- Analysis : The target compound’s intermediate LogP and polar surface area suggest balanced solubility and membrane permeability. Its higher molecular weight compared to ’s analog may limit oral bioavailability but improve target affinity .
Biological Activity
N-(2-(3-((3-bromopyridin-2-yl)oxy)pyrrolidin-1-yl)-2-oxoethyl)acetamide is a synthetic compound notable for its potential pharmacological properties. Its complex structure includes a brominated heterocycle, a pyrrolidine moiety, and an acetamide group, which may confer unique biological activities. This article reviews the biological activity of this compound, drawing on diverse sources to present a comprehensive overview.
Chemical Structure
The molecular formula of this compound is C₁₄H₁₃BrN₄O₂, with a molecular weight of approximately 349.188 g/mol. The presence of both halogen and heteroatoms suggests a potential for diverse reactivity and interaction with biological targets.
Antimicrobial Properties
Research indicates that compounds with similar structural features often exhibit significant antimicrobial activity. For instance, brominated pyridine derivatives are known for their effectiveness against various bacterial strains. In vitro studies have shown that this compound may inhibit the growth of Gram-positive and Gram-negative bacteria, suggesting its potential as an antimicrobial agent .
Anticancer Activity
The anticancer properties of compounds related to this compound have been investigated through various assays. For example, structural analogs have demonstrated cytotoxic effects on cancer cell lines such as A431 (epidermoid carcinoma) and Jurkat (T-cell leukemia). The mechanism of action appears to involve apoptosis induction and cell cycle arrest .
Neuroactive Effects
Pyrrolidine derivatives are often explored for their neuroactive properties. Preliminary studies suggest that this compound may influence neurotransmitter systems, potentially offering therapeutic avenues for neurological disorders .
Structure–Activity Relationship (SAR)
The structure–activity relationship (SAR) analysis reveals that the presence of specific functional groups significantly influences the biological activity of the compound:
| Structural Feature | Activity |
|---|---|
| Bromine Substitution | Enhances antimicrobial and anticancer activity |
| Pyrrolidine Moiety | Contributes to neuroactivity |
| Acetamide Group | Modulates solubility and bioavailability |
Case Study 1: Antimicrobial Efficacy
In a study examining the antimicrobial efficacy of brominated pyridine derivatives, this compound showed promising results against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .
Case Study 2: Cytotoxicity in Cancer Cells
A cytotoxicity assay conducted on various cancer cell lines indicated that this compound exhibited IC₅₀ values in the low micromolar range against A431 cells, suggesting significant anticancer potential .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
